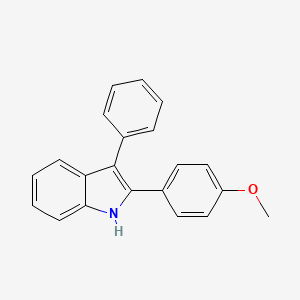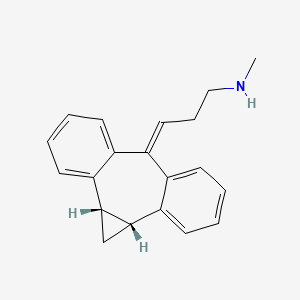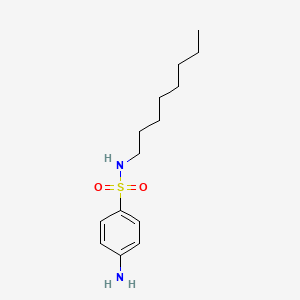![molecular formula C27H27N3O2S2 B12008557 N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 499124-39-9](/img/structure/B12008557.png)
N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-etilfenil)-2-{[3-(4-metilfenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología, la medicina y la industria. Este compuesto presenta una estructura única que incluye un núcleo de benzotieno pirimidina, lo que lo convierte en un tema interesante para la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-etilfenil)-2-{[3-(4-metilfenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida típicamente implica múltiples pasos:
Formación del núcleo de benzotieno pirimidina: Este paso involucra la ciclación de precursores apropiados bajo condiciones controladas.
Introducción del grupo sulfánil: El grupo sulfánil se introduce a través de una reacción de sustitución nucleofílica.
Formación de acetamida: El paso final involucra la acilación del compuesto intermedio para formar el grupo acetamida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, la detección de alto rendimiento de las condiciones de reacción y las técnicas de química de flujo continuo.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-etilfenil)-2-{[3-(4-metilfenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de sulfóxidos o sulfona.
Reducción: Las reacciones de reducción pueden modificar el grupo oxo a un grupo hidroxilo.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en condiciones apropiadas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfona, mientras que la reducción puede producir derivados de alcohol.
Aplicaciones Científicas De Investigación
N-(4-etilfenil)-2-{[3-(4-metilfenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(4-etilfenil)-2-{[3-(4-metilfenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Se requieren estudios detallados para dilucidar los objetivos y las vías moleculares exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-etilfenil)-2-{[3-(4-metilfenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida
- N-(4-etilfenil)-2-{[3-(4-metilfenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida
Singularidad
La singularidad de N-(4-etilfenil)-2-{[3-(4-metilfenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida radica en sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su núcleo de benzotieno pirimidina y la presencia de grupos etilfenil y metilfenil lo convierten en un compuesto versátil para diversas aplicaciones.
Propiedades
Número CAS |
499124-39-9 |
|---|---|
Fórmula molecular |
C27H27N3O2S2 |
Peso molecular |
489.7 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N3O2S2/c1-3-18-10-12-19(13-11-18)28-23(31)16-33-27-29-25-24(21-6-4-5-7-22(21)34-25)26(32)30(27)20-14-8-17(2)9-15-20/h8-15H,3-7,16H2,1-2H3,(H,28,31) |
Clave InChI |
MVEDJPPIYICUET-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12008480.png)


![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12008495.png)


![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008510.png)

![4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline]](/img/structure/B12008515.png)
![3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12008521.png)
![5-(4-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12008535.png)
![N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12008541.png)

